molecular formula C10H7F3N2O B11880002 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B11880002
M. Wt: 228.17 g/mol
InChI Key: ZITNGFAXIARKIB-UHFFFAOYSA-N
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Description

Historical Evolution of Nitrogen-Bridged Heterocyclic Compounds

Nitrogen-bridged heterocycles have been integral to medicinal chemistry since the 19th century, with early examples including quinine and caffeine. The imidazo[1,2-a]pyridine scaffold gained prominence in the mid-20th century following the commercialization of zolpidem (a GABAA receptor agonist) and alpidem (an anxiolytic agent). Early synthetic routes relied on condensation reactions between 2-aminopyridines and α-haloketones, as exemplified by the one-pot synthesis of 1-(2-methyl-8-aryl-imidazo[1,2-a]pyridin-3-yl)ethanone derivatives.

Transition metal-catalyzed C–H activation revolutionized the field in the 21st century, enabling efficient access to bridgehead nitrogen heterocycles. For instance, palladium- and rhodium-catalyzed protocols facilitated the functionalization of imidazo[1,2-a]pyridine at previously inaccessible positions, broadening SAR exploration. Table 1 summarizes key milestones in the synthesis of nitrogen-bridged heterocycles.

Table 1: Evolution of Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives

Era Methodology Key Advancements References
1950–2000 Condensation reactions One-pot synthesis using α-haloketones
2000–2020 Transition metal catalysis C–H functionalization at C3 and C5 positions
2020–present Flow chemistry Difluoromethyl anion-mediated defluorinative coupling

Role of Trifluoromethyl Substituents in Bioactive Molecule Design

The trifluoromethyl group (-CF₃) is a linchpin in modern drug design due to its ability to modulate lipophilicity, metabolic stability, and target binding affinity. In 1-(5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone, the -CF₃ group at the C5 position enhances electron-deficient character, promoting π-π stacking interactions with aromatic residues in enzyme active sites. Comparative studies of imidazo[1,2-a]pyridine derivatives reveal that -CF₃ substitution improves in vitro potency against Mycobacterium tuberculosis (Mtb) by 10-fold compared to non-fluorinated analogs.

Table 2: Impact of Substituents on Imidazo[1,2-a]pyridine Bioactivity

Substituent (Position) Lipophilicity (LogP) MIC against Mtb (μM) Target Affinity (IC₅₀, μM)
-CH₃ (C5) 1.2 5.8 2.4
-CF₃ (C5) 2.1 0.6 0.3
-Cl (C5) 1.8 1.2 0.7

Data adapted from

The synthetic incorporation of -CF₃ groups has been streamlined through advances in fluorination chemistry. For example, this compound is synthesized via Suzuki-Miyaura coupling of 3-bromopyridine-2-amine with trifluoromethylboronic acid, followed by cyclization with pentane-2,4-dione. Nuclear magnetic resonance (NMR) studies confirm the regioselectivity of this approach, with the -CF₃ group preferentially occupying the C5 position due to steric and electronic factors.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)7-5-15-8(10(11,12)13)3-2-4-9(15)14-7/h2-5H,1H3

InChI Key

ZITNGFAXIARKIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F

Origin of Product

United States

Biological Activity

1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C10H8F3N2O
  • Molecular Weight : 230.18 g/mol
  • CAS Number : 1797079-01-6

Antitumor Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit promising antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it significantly inhibited the proliferation of human cancer cells with IC50 values ranging from 10 to 30 µM, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM) Reference
Human glioblastoma U25110
Human melanoma WM79315

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis. Molecular docking studies suggest that the compound binds effectively to the active sites of proteins associated with tumor growth, leading to the induction of apoptosis in cancer cells .

Study 1: Cytotoxicity Assessment

In a controlled experiment, the cytotoxic effects of the compound were assessed using the MTT assay. The study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability among tested cancer cell lines. The results indicated significant promise for further development as an anticancer therapeutic .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the imidazo[1,2-a]pyridine scaffold could enhance biological activity. For example, substituting different functional groups at specific positions on the pyridine ring improved potency against certain cancer types. This finding underscores the importance of structural optimization in drug design .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone against various pathogens.

Pathogen Type Activity Reference
Gram-positive BacteriaEffective
Gram-negative BacteriaEffective
FungiExhibited fungicidal activity

In one study, the compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections.

Antiparasitic Activity

Research has indicated that this compound can significantly reduce parasite loads in infected models.

Model Effectiveness Reference
In vivo Mice ModelsReduced parasite load in cryptosporidiosis

This suggests promising avenues for developing treatments for parasitic infections.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.

Test Method Result Reference
DPPH AssayHigh inhibition percentage observed

The antioxidant activity indicates potential applications in developing supplements or therapeutic agents aimed at oxidative stress reduction.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Trifluoromethyl Group : Enhances lipophilicity and membrane permeability.
  • Substituents on Imidazole Ring : Variations can significantly alter potency against specific targets.

Studies have shown that even minor structural changes can lead to drastic differences in biological activity, underscoring the importance of SAR in drug development processes.

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of this compound revealed its effectiveness against a range of bacterial strains. The study utilized agar diffusion methods to assess inhibition zones, confirming its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antiparasitic Activity

In vivo studies on mice infected with Cryptosporidium parvum demonstrated that treatment with this compound resulted in significant reductions in parasite load compared to control groups. This finding highlights the compound's potential as a therapeutic candidate for treating cryptosporidiosis.

Comparison with Similar Compounds

Analysis :

  • Electron-Withdrawing Groups (EWGs) : CF₃ (target) > Cl () in stabilizing charge distribution.
  • Electron-Donating Groups (EDGs) : Methyl groups () increase steric bulk but reduce polarity.

Core Structure Modifications

  • Pyridine vs. Imidazopyridine: describes 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone, lacking the fused imidazole ring.
  • Saturated vs. Unsaturated Cores : ’s tetrahydroimidazopyridine derivative exhibits a partially saturated ring, which may improve bioavailability but reduce aromatic interactions critical for binding .

Q & A

Q. What are the common synthetic routes for preparing 1-(5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone?

  • Methodological Answer : The synthesis typically involves bromination of precursor compounds followed by coupling reactions. For example:
  • Step 1 : Bromination using HBr in acetic acid with Br₂ yields brominated intermediates (e.g., 2-bromo-1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone). Reaction conditions (25% HBr in CH₃COOH, 4 hours at room temperature) and purification via reversed-phase chromatography are critical for high yields .
  • Step 2 : Coupling with amines (e.g., 4-amino-1-methyl-6-(trifluoromethyl)pyrimidin-2-one) under microwave irradiation (140°C, 4 hours in 1,4-dioxane) followed by oxidation (meta-chloroperoxybenzoic acid in CH₂Cl₂) produces target derivatives .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • LC-MS : Used to verify molecular weight (e.g., [M+H]+ = 366.8 for intermediates) and retention times (tR = 1.215 min) .
  • ¹H NMR : Confirms substituent positions (e.g., δ9.32 ppm for aromatic protons in intermediates) .
  • Purity Analysis : Reversed-phase chromatography and solvent optimization (e.g., water/acetonitrile gradients) ensure >90% purity .

Advanced Research Questions

Q. How can regioselectivity be controlled during trifluoromethylation of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Regioselective trifluoromethylation is achieved via oxidative C–H bond functionalization using Langlois reagent (CF₃SO₂Na) under ambient air. Key factors include:
  • Catalyst Selection : Transition-metal-free conditions minimize side reactions.
  • Solvent and Temperature : Polar solvents (e.g., DMF) and room temperature favor C3 selectivity over C2 .
  • Validation : Regioselectivity is confirmed by ¹H NMR and X-ray crystallography of intermediates .

Q. What strategies optimize reaction yields in microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Solvent Choice : Diglyme enhances microwave absorption and reduces reaction time (e.g., 30 minutes vs. 24 hours conventional heating) .
  • Temperature Control : 140°C maximizes cyclization efficiency while minimizing decomposition.
  • Workflow : Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) improves yields to >60% .

Q. How do structural modifications impact the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Substituent Position : Electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance metabolic stability. For example, 6-methyl substitution in imidazo[1,2-c]pyrimidin-5-one derivatives increases phosphodiesterase III inhibition (ED₅₀ = 23 µg/kg vs. 52 µg/kg for 2-methyl analogs) .
  • SAR Studies : Halogenation at the 3-position (e.g., 3-chloro derivatives) improves cardiotonic potency (ED₅₀ = 11 µg/kg) .
  • Validation : In vitro assays (e.g., enzyme inhibition) and pharmacokinetic profiling (e.g., half-life in rodent models) guide optimization .

Q. How can data contradictions in reaction outcomes be resolved during multi-step syntheses?

  • Methodological Answer :
  • Intermediate Analysis : LC-MS tracking of intermediates (e.g., brominated vs. sulfonylated species) identifies side reactions .
  • Solvent Compatibility : Polar aprotic solvents (e.g., 1,4-dioxane) reduce hydrolysis of bromo intermediates compared to protic solvents .
  • Statistical Design : DOE (Design of Experiments) optimizes variables (e.g., temperature, stoichiometry) to mitigate batch-to-batch variability .

Tables for Key Data

Q. Table 1: Reaction Optimization for Bromination

ParameterOptimal ConditionImpact on YieldReference
HBr Concentration25% in CH₃COOHMaximizes Br₂ activation
Reaction Time4 hoursPrevents over-bromination
Purification MethodReversed-phase HPLCPurity >95%

Q. Table 2: Biological Activity vs. Substituent Position

Substituent PositionActivity (ED₅₀, µg/kg)Key FindingReference
2-Position (6-methyl)23Enhanced PDE-III inhibition
3-Position (3-chloro)11Highest cardiotonic potency
7/8-Position>50Reduced activity

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